molecular formula C13H10IN3O2 B5683102 N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide

N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide

Cat. No. B5683102
M. Wt: 367.14 g/mol
InChI Key: XUBZDSYOJSYGAL-UHFFFAOYSA-N
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Description

N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide, also known as IBOPIM, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. IBOPIM is a pyridinecarboximidamide derivative that has been synthesized and studied for its potential use as a pharmaceutical agent.

Mechanism Of Action

The mechanism of action of N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide involves its ability to bind to the active site of carbonic anhydrase, thereby inhibiting its activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for the maintenance of acid-base balance in the body. Additionally, N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications.

Biochemical And Physiological Effects

The biochemical and physiological effects of N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide have been studied in various in vitro and in vivo models. In vitro studies have shown that N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide inhibits the activity of carbonic anhydrase with high selectivity and potency. In vivo studies have shown that N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide has anti-inflammatory effects and may have potential applications in the treatment of diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One advantage of N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide is its high selectivity and potency for the inhibition of carbonic anhydrase. This makes it a useful tool for studying the role of carbonic anhydrase in various physiological processes. One limitation of N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide. One potential direction is the development of more soluble derivatives of N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide that may have improved bioavailability and therapeutic applications. Another direction is the study of the anti-inflammatory properties of N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide and its potential applications in the treatment of inflammatory diseases. Additionally, the role of carbonic anhydrase in various physiological processes and diseases is still not fully understood, and further studies on the inhibition of carbonic anhydrase by N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide may contribute to our understanding of these processes.

Synthesis Methods

The synthesis of N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide involves the reaction of 2-iodobenzoic acid with 4-pyridinecarboximidamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide has been studied for its potential use as a pharmaceutical agent due to its ability to inhibit the activity of certain enzymes. Specifically, N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in many physiological processes such as acid-base balance, respiration, and bone resorption. Carbonic anhydrase inhibitors have been used in the treatment of various diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN3O2/c14-11-4-2-1-3-10(11)13(18)19-17-12(15)9-5-7-16-8-6-9/h1-8H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBZDSYOJSYGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ON=C(C2=CC=NC=C2)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(2-iodophenyl)carbonyl]oxy}pyridine-4-carboximidamide

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